2-(4-carbamimidoylphenyl)acetic Acid
Description
Phenylglycine and its derivatives represent a significant class of non-proteinogenic amino acids that are integral to the development of various therapeutic agents. rsc.org These structures are characterized by a phenyl ring directly attached to the α-carbon of a glycine (B1666218) molecule. rsc.org This structural feature imparts a high degree of conformational constraint compared to proteinogenic amino acids like phenylalanine, where a methylene (B1212753) spacer separates the aromatic ring from the α-carbon. rsc.org This rigidity is a key factor in their biological activity.
Research into phenylglycine derivatives has been extensive, with applications in the development of antagonists for metabotropic glutamate (B1630785) receptors, which are crucial in neuroscience. nih.gov Furthermore, they have been utilized as foundational scaffolds for creating hepatitis C virus (HCV) NS3 protease inhibitors and novel antifungal agents. caymanchem.com More recently, derivatives of 2-phenylglycine have been synthesized and investigated as potential candidates for pesticides. caymanchem.com
While 2-(4-carbamimidoylphenyl)acetic acid is not a direct phenylglycine derivative, as it lacks the α-amino group characteristic of phenylglycines, its phenylacetic acid core structure is a related scaffold. The exploration of phenylglycinamide derivatives for broad-spectrum anticonvulsants highlights the modular approach often taken in drug discovery, where different functional groups are combined to enhance therapeutic activity. nih.gov The study of various phenylacetic acid derivatives, such as those with thiophene (B33073) or methoxy-pyridine rings, further illustrates the scientific interest in this structural class for developing new bioactive compounds. sigmaaldrich.commedchemexpress.com
The carbamimidoyl group, also known as the amidino group, has a long history in medicinal chemistry, primarily due to its ability to mimic a protonated amine and engage in strong hydrogen bonding interactions with biological targets. The investigation into compounds containing a carbamoyl (B1232498) group, a related functional group, dates back to the 19th-century discovery of physostigmine, a natural methyl carbamate (B1207046) ester from Calabar beans used to treat glaucoma. nih.gov This discovery spurred broader research into carbamate-containing compounds, leading to their use as pesticides starting in the 1950s and the recent approval of drugs like cenobamate for epilepsy. nih.gov
Specifically, the amidino group, a key feature of this compound, is a well-established pharmacophore in the design of enzyme inhibitors, particularly for proteases like thrombin. nih.gov Research into amidinophenylalanine derivatives, for instance, has been aimed at developing potent and pharmacokinetically stable anticoagulants. nih.gov The amidino moiety is crucial for the inhibitory activity of these compounds. The study of structure-activity relationships in these molecules involves modifying the amidino group and other parts of the scaffold to optimize their therapeutic properties. nih.gov The foundational research on these and other amidine-containing structures provides the historical and scientific impetus for the synthesis and investigation of novel derivatives like this compound.
The acetic acid group (–CH₂COOH) is a fundamental component in a vast array of pharmacologically active compounds and plays a multifaceted role in drug development. chemicals.co.ukchemtradeasia.com Its presence can significantly influence a molecule's solubility, acidity, and ability to interact with biological targets. Acetic acid itself has been used medically since ancient times and is on the World Health Organization's List of Essential Medicines. wikipedia.org
In modern pharmaceutical science, the acetic acid moiety is leveraged in several ways:
As a Reagent and Building Block: Acetic acid and its derivatives are crucial starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). chemicals.co.ukquora.com For example, the well-known drug aspirin (B1665792) (acetylsalicylic acid) is produced through the acetylation of salicylic (B10762653) acid, a process involving an acetic acid derivative. chemicals.co.uk
Improving Physicochemical Properties: For many drug candidates, particularly those that are weakly basic, the incorporation of an acidic group like acetic acid can dramatically improve solubility in organic solvents used during manufacturing processes like spray drying. This enhancement of solubility is critical for enabling large-scale and efficient production of amorphous solid dispersions, which can improve the bioavailability of poorly water-soluble drugs.
Modulating pH and Stability: In pharmaceutical formulations, acetic acid is often used as a pH-adjusting agent or excipient. quora.comdcfinechemicals.com Maintaining a specific pH is often essential for the stability and shelf-life of a drug product. chemtradeasia.com
Bioactivity: The acetic acid group itself can be a key part of the pharmacophore, the portion of a molecule that confers its biological activity. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) feature a phenylacetic acid or related acidic moiety that is critical for their therapeutic effect. Furthermore, research has shown that some phenylacetic acid derivatives, such as 4-hydroxyphenylacetic acid, exhibit protective effects against drug-induced liver injury by boosting antioxidant enzymes. nih.gov The acidic group allows for ionic interactions with receptor sites, which can be a determining factor in a drug's mechanism of action.
The versatility of the acetic acid moiety, from a synthetic workhorse to a key determinant of a drug's performance, underscores its importance in the ongoing quest for new and improved medicines. chemtradeasia.comdcfinechemicals.com
Compound Data
Below are tables detailing the properties of this compound and its hydrochloride salt.
This compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 39244-83-2 | echemi.com |
| Molecular Formula | C₉H₁₀N₂O₂ | echemi.com |
| Molecular Weight | 178.19 g/mol | echemi.com |
| IUPAC Name | This compound | echemi.com |
| Synonyms | 4-Amidinophenylacetic acid, (4-CARBAMIMIDOYL-PHENYL)-ACETIC ACID, 4-(Aminoiminomethyl)benzeneacetic acid | echemi.com |
| Density | 1.3 g/cm³ | echemi.com |
| Boiling Point | 357.4 °C at 760 mmHg | echemi.com |
| Flash Point | 170 °C | echemi.com |
This compound hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 52798-09-1 | allbiopharm.comcymitquimica.com |
| Molecular Formula | C₉H₁₁ClN₂O₂ | allbiopharm.com |
| Molecular Weight | 214.65 g/mol | cymitquimica.com |
| Purity | 95% | allbiopharm.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-carbamimidoylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(11)7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFEOFDJDCDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437988 | |
| Record name | 2-(4-carbamimidoylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39244-83-2 | |
| Record name | 2-(4-carbamimidoylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Synthesis of 2-(4-carbamimidoylphenyl)acetic Acid
The synthesis of this compound is most commonly approached through multi-step sequences starting from readily available precursors. A prevalent strategy involves the preparation of a nitrile-containing intermediate, 4-cyanophenylacetic acid, which is then converted to the target amidine.
One documented route begins with 4-aminobenzonitrile, which is reacted with sodium chloroacetate (B1199739) in water under reflux conditions. Subsequent acidification precipitates 2-(4-cyanophenylamino)acetic acid. acs.org This intermediate is a cornerstone in the synthesis of Dabigatran. acs.orgnewdrugapprovals.org The conversion of the cyano group to the carbamimidoyl moiety is a critical transformation. A common method to achieve this is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst, like hydrogen chloride, to form an imino ester salt (a Pinner salt). newdrugapprovals.orggoogleapis.com This intermediate can then be reacted with ammonia (B1221849) to yield the desired amidine. newdrugapprovals.org Lewis acids can also promote the Pinner reaction, offering a mild and chemoselective alternative for ester formation. arlifesciences.comnih.gov
Another synthetic pathway starts from 4-nitrophenylacetic acid. This compound can be reduced to 4-aminophenylacetic acid using various reducing agents, such as iron powder in the presence of an acid like hydrochloric or acetic acid, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). acs.orgresearchgate.net The resulting 4-aminophenylacetic acid can then be further functionalized to introduce the amidino group, although this route is less direct for obtaining the target compound compared to the cyano-intermediate pathway.
Industrial-scale syntheses often focus on optimizing these routes to maximize yield and purity while minimizing costs and complex purification steps like column chromatography. newdrugapprovals.orggoogle.com For instance, processes have been developed to prepare key intermediates in high purity to ensure efficient conversion in subsequent steps. google.com
Synthesis of Derivatives and Analogues of this compound
The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Incorporation of Carbamimidoylphenyl Moieties in Phenylacetic Acid Derivatives
The carbamimidoylphenyl group is a key pharmacophore in many biologically active molecules. Its incorporation into phenylacetic acid derivatives is a critical step in the synthesis of compounds like Dabigatran. In the synthesis of Dabigatran, the 2-(4-cyanophenylamino)acetic acid intermediate is coupled with another complex amine-containing fragment. newdrugapprovals.orgprepchem.com The cyano group is then converted to the amidine in a later step of the synthesis. newdrugapprovals.org This highlights a common strategy where the amidine functionality is introduced towards the end of the synthetic sequence to avoid potential complications with its basicity and reactivity in earlier steps.
The synthesis of various phenylacetic acid derivatives often involves multi-step procedures starting from substituted anilines or other functionalized aromatic compounds. researchgate.net For example, new phenylacetic acid derivatives with potential biological activities have been prepared through multi-step syntheses involving the construction of a complex aromatic structure followed by functionalization to introduce the acetic acid side chain. researchgate.net
Functionalization of the Acetic Acid Side Chain
The acetic acid side chain of this compound offers a prime location for chemical modification, primarily through reactions of the carboxylic acid group. Esterification and amidation are the most common transformations, leading to a diverse range of derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. exo-ricerca.it However, for more complex or sensitive substrates, milder conditions are often preferred. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation. nih.gov The synthesis of various ester derivatives of phenylacetic acid has been reported, often to create prodrugs that can enhance the parent drug's properties. nih.gov
Amidation: The formation of amides from the carboxylic acid group is another crucial derivatization strategy. Similar to esterification, this can be achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. tsijournals.com Alternatively, a wide array of peptide coupling reagents can be employed for the direct condensation of the carboxylic acid with an amine under mild conditions. uobabylon.edu.iqgoogle.comnih.gov These reagents include carbodiimides (like EDC), phosphonium (B103445) salts (such as BOP and PyBOP), and uronium/guanidinium (B1211019) salts (like HBTU and HATU). uobabylon.edu.iqnih.gov The synthesis of numerous amide derivatives of phenylacetic acid has been explored, often with the goal of creating new therapeutic agents or prodrugs. tsijournals.comsrce.hr
Below is an interactive table summarizing common coupling reagents used for amide bond formation.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | EDC, DCC | Widely used, but can cause racemization. Often used with additives like HOBt or DMAP to suppress side reactions and improve efficiency. nih.govuobabylon.edu.iq |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, but can be expensive and produce stoichiometric amounts of phosphine (B1218219) oxide byproducts. |
| Uronium/Guanidinium Salts | HBTU, HATU | Generally provide high yields and low racemization. HATU is particularly effective for coupling sterically hindered amino acids. uobabylon.edu.iqgoogle.com |
Synthesis of Prodrugs Incorporating this compound Structural Elements
The development of prodrugs is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Both the carboxylic acid and the amidine functionalities of this compound and its analogues can be masked to create prodrugs.
Ester prodrugs are a common approach for temporarily masking the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule and potentially enhancing its oral absorption. uobabylon.edu.iq These esters are designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. uobabylon.edu.iq For example, the methyl ester of an α-methylacetic acid derivative of a dihydropyridine (B1217469) was shown to act as a prodrug, undergoing rapid and quantitative conversion to the parent acid in rat plasma. researchgate.net
Amide prodrugs can also be synthesized from the carboxylic acid moiety. tsijournals.commdpi.com These are generally more stable to hydrolysis than esters. The synthesis of amide prodrugs of mefenamic acid has been explored to reduce gastric irritation. tsijournals.com
The amidine group can also be converted into a prodrug form. Carbamate (B1207046) prodrugs of N-alkylamidines have been reported, where the amidine is masked with a carbamate group that can be cleaved in vivo to release the active amidine. uobabylon.edu.iq This strategy is particularly relevant for Dabigatran etexilate, which is a double prodrug. The amidine is masked as an N-hexylcarbamate, and the carboxylic acid is esterified. Both of these protecting groups are cleaved in the body to release the active drug, Dabigatran. acs.org
Advanced Synthetic Techniques and Yield Optimization
In the context of industrial synthesis, particularly for active pharmaceutical ingredients (APIs) like Dabigatran, the development of efficient, scalable, and cost-effective synthetic processes is paramount. This often involves the use of advanced synthetic techniques and rigorous optimization of reaction conditions to maximize yields and purity while minimizing waste and the need for costly purification methods.
For instance, in the synthesis of Dabigatran intermediates, significant efforts have been made to avoid chromatographic purification, which is often difficult to implement on an industrial scale. newdrugapprovals.orggoogle.com This can be achieved by carefully controlling reaction conditions to minimize the formation of impurities and by developing crystallization-based purification methods for key intermediates. google.com
The choice of coupling reagents and reaction conditions for amide bond formation is a critical area for optimization. While a vast number of coupling reagents exist, only a select few are suitable for large-scale synthesis due to factors like cost, safety, and the ease of removal of byproducts. researchgate.net The use of milder reaction conditions and the reduction of reaction times are also important considerations for improving the efficiency and sustainability of a synthesis.
Stereoselective Synthesis and Chiral Resolution of this compound Analogues
The introduction of a chiral center, particularly at the α-position of the acetic acid side chain, can have a profound impact on the biological activity of a molecule. Therefore, the stereoselective synthesis or chiral resolution of analogues of this compound is an important area of research.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule directly. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. For example, the diastereoselective alkylation of a β-alanine derivative bearing two chiral handles has been used to synthesize enantiomerically pure α-substituted β-amino acids. nih.gov While specific examples directly involving this compound are not widely reported, the principles of asymmetric synthesis are broadly applicable to the synthesis of its chiral analogues.
Chiral Resolution: An alternative approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be accomplished through several methods:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers can often be separated by fractional crystallization due to their different physical properties.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govnih.gov Polysaccharide-based CSPs are widely used for this purpose. nih.gov
Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. researchgate.net Kinetic enzymatic resolution of racemic phenylacetic acid derivatives has been demonstrated. researchgate.net
The choice between stereoselective synthesis and chiral resolution depends on various factors, including the efficiency of the methods, the cost of reagents and catalysts, and the scalability of the process.
Biological Activities and Pharmacological Relevance
General Biological Activities of Phenylglycine Derivatives and Related Scaffolds
Phenylglycine and its derivatives represent a class of non-proteinogenic alpha-amino acids that are pivotal scaffolds in medicinal chemistry due to their wide spectrum of biological activities. wikipedia.org These compounds have been extensively studied and modified to develop new therapeutic agents.
Research has demonstrated that phenylglycine derivatives possess notable anti-inflammatory properties. A series of N-(4-substituted phenyl)glycine derivatives were designed and synthesized, with several compounds showing significant anti-inflammatory activity in carrageenan-induced rat paw edema assays. nih.gov Furthermore, the phenylglycine framework is integral to the development of anticonvulsant drugs. By integrating structural fragments from known active molecules, novel phenylglycinamide derivatives have been created that exhibit robust antiseizure activity in multiple preclinical models, including the maximal electroshock (MES) test and the 6 Hz seizure model. mdpi.com
In the realm of agriculture and pest control, certain 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety have been identified as potential pesticides. nih.gov These compounds have displayed significant in vitro and in vivo antifungal activity against plant pathogens like Thanatephorus cucumeris. nih.gov Their mechanism of action appears to involve the disruption of the fungal cell membrane's integrity and permeability. nih.gov Beyond antifungal effects, this class of derivatives has also shown promising antibacterial activity against plant-pathogenic bacteria and inactivation activity against the tobacco mosaic virus (TMV). nih.gov
Enzyme Inhibition Studies of 2-(4-carbamimidoylphenyl)acetic Acid and Its Derivatives
The structural features of this compound, particularly the benzamidine (B55565) group (carbamimidoylphenyl) and the acetic acid moiety, make it and its derivatives prime candidates for enzyme inhibition.
Factor VIIa (FVIIa): The tissue factor (TF)/Factor VIIa complex is a critical initiator of the extrinsic coagulation cascade, making it a key target for antithrombotic therapies. The benzamidine moiety present in this compound is a well-known pharmacophore that mimics the side chain of arginine, enabling it to bind to the S1 pocket of various serine proteases, including FVIIa. Research into novel inhibitors of the TF/FVIIa-induced coagulation pathway has identified 2-aryl substituted 4H-3,1-benzoxazin-4-ones as potent inhibitors. nih.gov These compounds demonstrated inhibitory activities (IC50 values) on the activation of Factor X by the TF/FVIIa complex, with some derivatives showing high selectivity over other proteases like thrombin. nih.gov
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.comarchivepp.comgalaxypub.conih.gov The acetic acid portion of the target molecule is a common feature in many COX inhibitors. Numerous acetamide (B32628) and acetic acid derivatives have been developed as selective COX-2 inhibitors. archivepp.comarchivepp.comgalaxypub.co For instance, novel phenoxyacetic acid derivatives have been synthesized and shown to be powerful and selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (0.06–0.09 μM). mdpi.com Molecular modeling studies of these compounds often show key interactions within the active site of the COX-2 enzyme. mdpi.com
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by urease-producing bacteria. While various compound classes are tested for urease inhibition, a study on 4-Hydroxycoumarin derivatives, which share some structural similarities with acetic acid derivatives, found they did not exhibit significant anti-urease activity. scielo.br
The evaluation of enzyme inhibitors relies on robust in vitro assays that measure the extent of inhibition and characterize its kinetics. Typically, these assays involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. frontiersin.org The enzyme's activity is often monitored spectrophotometrically by measuring the change in absorbance of a substrate or product over time. frontiersin.orgtuni.fi
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For example, in the development of α-glucosidase inhibitors, IC50 values are determined against the target enzyme to identify potent candidates for managing diabetes. mdpi.comnih.govresearchgate.net Kinetic studies are then performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides deeper insight into how the inhibitor interacts with the enzyme. frontiersin.orgresearchgate.net This involves measuring reaction rates at different substrate and inhibitor concentrations.
Table 1: Examples of Enzyme Inhibition by Related Acetic Acid Derivatives This table presents data for compounds that are structurally related to this compound, illustrating the inhibitory potential of the core scaffolds.
| Compound Class/Derivative | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Phenoxyacetic Acid Derivative | COX-2 | 0.06 µM | mdpi.com |
| Cyclic Imide with 3-benzenesulfonamide | COX-2 | 0.15–0.90 μM | nih.gov |
| 2-Aryl Substituted 4H-3,1-benzoxazin-4-one | Factor VIIa | 0.17 µM | nih.gov |
| 2-(thiophen-2-yl)acetic acid derivative | mPGES-1 | Low µM range | nih.gov |
| 4-Hydroxycoumarin Derivative | Carbonic Anhydrase-II | 263 µM | scielo.br |
| Citric Acid | α-Amylase | 0.64 µM/mL | nih.gov |
| Citric Acid | α-Glucosidase | 8.95 µM/mL | nih.gov |
Receptor Modulation and Ligand Binding Research
Beyond direct enzyme inhibition, phenylacetic acid derivatives can modulate the function of cellular receptors, influencing signaling pathways and physiological responses.
The platelet membrane glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) is an integrin receptor essential for platelet aggregation. nih.gov It achieves this by binding to fibrinogen, which acts as a bridge between platelets. nih.govdntb.gov.ua This interaction is a critical target for anti-thrombotic drugs. The binding of fibrinogen to GP IIb-IIIa is mediated in part by specific peptide sequences within fibrinogen, including the Arg-Gly-Asp (RGD) sequence in the alpha chain and a sequence at the C-terminus of the gamma chain. nih.gov
The this compound molecule is of particular interest in this context. Its benzamidine (carbamimidoylphenyl) group is a well-established bioisostere for the guanidinium (B1211019) group of arginine. Given that the RGD sequence is crucial for binding to GP IIb-IIIa, molecules that mimic this sequence can act as competitive inhibitors. Peptides containing the RGD sequence have been shown to inhibit fibrinogen binding to ADP-stimulated platelets. nih.gov The interaction between fibrinogen and GP IIb-IIIa is dynamic, inducing conformational changes in both the receptor and the fibrinogen ligand, which can be detected by specific antibodies. nih.gov Research has demonstrated that synthetic peptides corresponding to regions of GP IIIa can block the binding of fibrinogen to the receptor, highlighting that small molecules can indeed disrupt this protein-protein interaction. researchgate.net
Antimicrobial Activities of this compound Derivatives
Derivatives of the core phenylglycine and acetic acid scaffolds have also been explored for their potential as antimicrobial agents.
Table 2: Antimicrobial Activity of Phenylglycine and Acetic Acid Derivatives
| Compound Series | Target Organism | Activity Metric | Finding | Source |
|---|---|---|---|---|
| 2-Phenylglycine Derivatives | Thanatephorus cucumeris (Fungus) | EC50 | 32.4 µg/mL | nih.gov |
| 2-Phenylglycine Derivatives | Xanthomonas oryzae pv. oryzae (Bacteria) | % Inhibition | Up to 89.9% at 50 µg/mL | nih.gov |
| (2,4-dioxothiazolidin-5-yl/ ylidene)acetic Acid Derivatives | Gram-positive bacteria | MIC | As low as 3.91 mg/L | nih.gov |
| 4-Hydroxycoumarin Derivatives | S. aureus (Bacteria) | Zone of Inhibition | Up to 26.5 mm | scielo.br |
Anti-inflammatory and Analgesic Effects of Related Acetic Acid Derivatives
The anti-inflammatory and analgesic properties of arylalkanoic acid derivatives, a class to which this compound belongs, are well-documented. nih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) are derivatives of arylacetic acid or related structures. drugbank.comresearchgate.net These compounds are widely used for the symptomatic management of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. drugbank.com
The primary mechanism of action for the analgesic and anti-inflammatory effects of many acetic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. nih.govresearchgate.net Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov By inhibiting COX, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms and pain. nih.govwikipedia.org
The acetic acid-induced writhing test in mice is a commonly used model to evaluate the analgesic activity of new compounds. nih.govresearchgate.netmdpi.com This test induces a visceral pain response that is mediated by the release of inflammatory mediators, including prostaglandins. nih.gov Numerous studies have demonstrated that various acetic acid derivatives significantly reduce the number of writhes in this model, indicating potent analgesic activity. nih.govmdpi.com
Furthermore, some acetic acid derivatives are also investigated for their effects on inflammatory conditions such as ulcerative colitis. For instance, Sinapic acid has been shown to ameliorate acetic acid-induced ulcerative colitis in rats by suppressing inflammation, oxidative stress, and apoptosis in colonic tissues. mdpi.com This effect is attributed to the reduction of inflammatory cytokines like TNF-α and IL-6. mdpi.com
Table 2: Examples of Acetic Acid Derivatives and their Therapeutic Applications
| Compound Class | Example Drug | Therapeutic Use |
|---|---|---|
| Arylacetic Acid Derivatives | Diclofenac (B195802) | Relief of pain and inflammation in osteoarthritis and rheumatoid arthritis. drugbank.com |
| Arylacetic Acid Derivatives | Aceclofenac | Relief of pain and inflammation in osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. drugbank.com |
| Arylacetic Acid Derivatives | Alclofenac | Treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies. drugbank.com |
| Indole Acetic Acid Derivatives | Indomethacin | Management of chronic musculoskeletal pain and closure of patent ductus arteriosus. drugbank.com |
| Heteroaryl Acetic Acid Derivatives | Ketorolac | Treatment of moderate to severe pain, rheumatoid arthritis, osteoarthritis, and menstrual disorders. drugbank.com |
Structure Activity Relationships Sar and Drug Design
Elucidation of Structure-Activity Relationships for 2-(4-carbamimidoylphenyl)acetic Acid Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights that guide the optimization of lead compounds. For analogues of this compound, these studies focus on how modifying its core components—the substituted phenyl ring, the carbamimidoyl group, and the acetic acid tail—influences interactions with biological targets.
The potency and selectivity of a drug candidate can be significantly altered by the introduction of various substituents. eurochlor.org The empirical process of introducing atoms like chlorine or functional groups into a biologically-active molecule can substantially enhance its intrinsic activity. eurochlor.org The effect of these modifications is established through biological experiments that measure the desired activity. eurochlor.org
For instance, in studies of related heterocyclic compounds, the nature and position of substituents on an aromatic ring have a marked effect on biological activity. Research on 2-imino-4-thiazolidinone derivatives revealed that different substituents attached to the thiazolidinone nitrogen led to varied anti-inflammatory activity. Compounds with benzyl (B1604629) and cyclohexyl groups (compounds 1k and 1m , respectively) showed potent in vivo inhibition of inflammation, demonstrating that even subtle changes in the hydrophobic character and steric bulk of a substituent can fine-tune pharmacological effects. nih.gov Compound 1k also showed a high selectivity index for COX-2, indicating that substituents can govern target selectivity. nih.gov Similarly, studies on benzamide (B126) derivatives found that the position of a fluorine substituent on the aniline (B41778) ring was critical for fungicidal activity, with the 2-fluoro substituted compound showing superior inhibition compared to other isomers. mdpi.com
Table 1: Effect of N-3 Substituent on Anti-inflammatory Activity and COX-2 Selectivity of Thiazolidinone Derivatives
| Compound | N-3 Substituent | In Vivo Inhibition (%) after 5h | COX-2 Inhibition (%) | Selectivity Index (COX-1/COX-2) |
| 1k | Benzyl | 81.14% | 68.32% | 29.00 |
| 1m | Cyclohexyl | 78.80% | - | - |
| Indomethacin | (Reference) | 76.36% | 66.23% | 0.476 |
| Data sourced from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones. nih.gov |
The carbamimidoyl (amidine) group is a key pharmacophoric feature, primarily due to its ability to act as a potent hydrogen bond donor and its cationic nature at physiological pH. This allows it to form strong electrostatic and hydrogen-bonding interactions with negatively charged amino acid residues, such as aspartate and glutamate (B1630785), within a target's binding site.
In computational studies of a closely related analogue containing a carbamoylphenyl group, this moiety was shown to be critical for binding. researchgate.netsamipubco.com Molecular docking simulations revealed that the terminal group fits into the target's active site, forming crucial interactions that anchor the ligand. researchgate.net While a carbamoyl (B1232498) (amide) is neutral, the carbamimidoyl (amidine) group is basic and protonated, making it a stronger interacting group. This feature is often exploited in the design of inhibitors for enzymes like serine proteases, where the amidine can mimic the guanidinium (B1211019) side chain of arginine and bind to the S1 specificity pocket.
The acetic acid group is a vital component that significantly influences the pharmacological profile of the parent compound and its analogues. The carboxylic acid functional group is a key determinant in drug-target interactions because of its acidity and its capacity to form strong electrostatic interactions. researchgate.net At physiological pH, the carboxylate anion can engage in salt bridges and multiple hydrogen bonds with corresponding residues (e.g., arginine, lysine) in a receptor's active site. researchgate.net
Computational Approaches in Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rapid evaluation of compound libraries and providing a deeper understanding of molecular interactions. These approaches are particularly valuable for designing analogues of this compound.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.net This method is frequently used to screen virtual libraries and to rationalize SAR data.
In silico studies on an analogue, (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govuobasrah.edu.iqthiazolo[3,2-a]pyridine-3-carboxamide), have been performed against the main protease of SARS-CoV-2. researchgate.netsamipubco.com Docking simulations predicted strong binding affinities, with scores between -7.556 and -8.731 kcal/mol, indicating stable interactions within the enzyme's active site. samipubco.com Analysis of the docked poses revealed that the compound's stability was maintained by a network of interactions, including hydrogen bonds and van der Waals forces, with key amino acid residues of the target protein. researchgate.net Such studies allow for the design of new derivatives with potentially improved binding affinities. researchgate.net
Table 2: Computational Docking and Binding Energy Results for a Related Analogue
| Compound | Target Protein | Docking Binding Affinity (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) |
| Derivative D3 | SARS-CoV-2 Mpro | - | -22.74 |
| Derivative D6 | SARS-CoV-2 Mpro | - | -9.7 |
| Data sourced from a study on derivatives of a thiazolo[3,2-a]pyridine-3-carboxamide scaffold. samipubco.com |
Molecular dynamics (MD) simulations provide a more dynamic picture of the compound-target complex, modeling its movements and interactions over time. nih.govnih.gov This technique is used to assess the stability of the binding pose predicted by molecular docking and to refine the understanding of the intermolecular forces at play. mdpi.com
For the SARS-CoV-2 main protease inhibitor analogue, MD simulations were conducted to examine the stability of the ligand-receptor complexes. researchgate.netsamipubco.com The stability of the complex was confirmed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, with stable fluctuations indicating a persistent binding mode. mdpi.com Following the MD simulations, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed to estimate the free energy of binding. These calculations for newly designed derivatives yielded significant binding free energies, further supporting the potential of the chemical scaffold as a potent inhibitor. samipubco.com This integrated computational approach, combining docking and MD simulations, is a powerful strategy for validating potential drug candidates and guiding further chemical modifications. researchgate.netsamipubco.com
Molecular Mechanisms of Action
Investigation of Cellular and Subcellular Mechanisms
The investigation into the cellular and subcellular mechanisms of 2-(4-carbamimidoylphenyl)acetic acid and its derivatives is primarily centered on their action as protease inhibitors. The core hypothesis is that the positively charged amidine group mimics the side chains of arginine or lysine, allowing the molecule to bind to the S1 pocket of serine proteases. This binding event can block the catalytic activity of the enzyme, thereby disrupting downstream cellular processes.
Derivatives of phenylacetic acid have been noted for their biological activities. For instance, phenylacetic acid itself has been identified as a natural auxin in plants and has antibacterial properties. epo.org Another related compound, 4-aminophenylacetic acid, serves as a building block in various chemical syntheses. However, the introduction of the carbamimidoyl group fundamentally changes the compound's likely biological targets towards proteases.
Pathways Modulated by this compound and Its Derivatives
Based on the presumed action as a serine protease inhibitor, this compound could potentially modulate several critical physiological and pathological pathways. Serine proteases are integral components of numerous biological cascades.
For example, compounds with similar structural motifs, such as diamidine derivatives, have been investigated for their ability to inhibit tryptase and Factor Xa. Inhibition of these enzymes would directly impact the coagulation cascade and inflammatory pathways.
Coagulation Cascade: Factor Xa is a pivotal enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. Inhibition of Factor Xa would lead to an anticoagulant effect, modulating the blood clotting pathway.
Inflammation and Immune Response: Tryptase is a serine protease released from mast cells during allergic and inflammatory responses. Its inhibition could modulate inflammatory pathways by preventing the cleavage of its substrates, which are involved in signaling and tissue remodeling.
The table below summarizes the potential enzymatic targets and the pathways they modulate, based on the activity of structurally related compounds.
| Potential Enzyme Target | Pathway Modulated | Potential Consequence of Inhibition |
| Factor Xa | Coagulation Cascade | Anticoagulation |
| Tryptase | Inflammation, Immune Response | Anti-inflammatory effects |
| Trypsin | Digestion, Cellular Signaling | Modulation of digestive processes |
| Kallikrein | Inflammation, Blood Pressure Regulation | Anti-inflammatory, Blood pressure changes |
Interplay with Key Signaling Pathways
The modulation of serine proteases by this compound would inherently lead to interplay with various key signaling pathways. Proteases can act as upstream regulators of signaling cascades by cleaving and activating or inactivating receptors, growth factors, and other signaling molecules.
One significant area of interplay is with Protease-Activated Receptors (PARs) . PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. Enzymes like trypsin and tryptase are known activators of different PARs. By inhibiting these proteases, this compound could prevent the activation of PAR-mediated signaling, which is involved in:
Platelet aggregation
Inflammation
Cell proliferation
Vascular tone regulation
Therefore, the inhibitory action of this compound could indirectly affect signaling pathways regulated by G proteins, intracellular calcium mobilization, and MAP kinases, which are all downstream of PAR activation. The precise nature and extent of this interplay would depend on the specific proteases inhibited and the cellular context.
Preclinical Pharmacological Studies
In Vivo Efficacy Studies of 2-(4-carbamimidoylphenyl)acetic Acid Derivatives
The primary active compound, this compound (melagatran), has low oral bioavailability, which led to the development of its orally active prodrug, Ximelagatran. nih.govmja.com.au Preclinical efficacy studies have therefore focused on administering Ximelagatran to assess the antithrombotic effects of the resulting melagatran (B23205) in various animal models.
To evaluate the antithrombotic potential of Ximelagatran and its active form, melagatran, researchers have employed several well-established in vivo models of thrombosis that simulate different aspects of the condition in humans.
Rat Models of Venous Thrombosis: A common model involves inducing thrombosis in the abdominal vena cava of anesthetized rats. This is achieved by creating partial stenosis of the vessel combined with the topical application of ferric chloride to the vessel wall, which induces endothelial injury and subsequent thrombus formation. nih.govnih.gov In a variation designed to assess treatment effects on existing clots, thrombosis is induced by total stasis and ferric chloride application for one hour to allow for thrombus maturation. The total occlusion is then removed, leaving a partial stasis to mimic blood flow around an established thrombus in conscious rats. nih.gov These models are crucial for studying both the prevention and treatment of deep vein thrombosis (DVT). acetherapeutics.comnih.gov
Porcine Model of Mechanical Heart Valve Thrombosis: To investigate efficacy in a more complex scenario relevant to prosthetic devices, a model using domestic swine was developed. nih.gov In this model, a graft containing a bileaflet mechanical heart valve is surgically implanted into the descending thoracic aorta. This setup allows for the evaluation of a compound's ability to prevent thrombus formation on artificial surfaces under arterial flow conditions over an extended period. nih.gov
The therapeutic efficacy in these models was quantified by measuring direct outcomes of anticoagulation, such as the prevention of clot formation or the regression of existing thrombi.
In a rat model of venous thrombosis prevention, orally administered Ximelagatran was shown to dose-dependently reduce thrombus formation. nih.gov The primary endpoint was the fresh weight of the thrombus harvested after 60 minutes. nih.gov When compared with the established anticoagulant warfarin (B611796), the highest dose of Ximelagatran almost completely prevented thrombus formation, demonstrating an efficacy level at least comparable to that of warfarin in this model. nih.gov
In a rat DVT treatment model, where the compounds were administered after a thrombus had already formed, oral Ximelagatran again showed a dose-dependent reduction in thrombus weight. nih.gov Its effect was compared to the low-molecular-weight heparin (LMWH) dalteparin and the direct thrombin inhibitor hirudin. The results indicated that Ximelagatran and hirudin exhibited superior antithrombotic properties, causing significant thrombus regression compared to both saline-treated controls and dalteparin-treated animals. nih.gov
A study in a porcine model with implanted mechanical heart valves assessed the effects of subcutaneously injected melagatran over 30 days. nih.gov The therapeutic effect was measured by the weight of the thrombus burden on the valve leaflets and the quantity of radiolabeled platelets deposited on the valve. Melagatran was found to be highly effective, significantly decreasing both thrombus mass and platelet accumulation when compared to untreated control animals. nih.gov
Table 1: Summary of In Vivo Efficacy Findings
| Animal Model | Compound Administered | Key Assessment | Result | Reference |
|---|---|---|---|---|
| Rat Venous Thrombosis (Prevention) | Ximelagatran (oral) | Thrombus Weight | Dose-dependent reduction in thrombus formation; efficacy comparable to warfarin. | nih.gov |
| Rat Deep Vein Thrombosis (Treatment) | Ximelagatran (oral) | Thrombus Weight | Dose-dependent thrombus regression; superior to dalteparin. | nih.gov |
| Porcine Mechanical Heart Valve | Melagatran (s.c.) | Thrombus Burden & Platelet Deposition | Significantly decreased thrombus mass and platelet accumulation vs. controls. | nih.gov |
Pharmacokinetic (PK) Evaluation
The pharmacokinetic profile of Ximelagatran and its conversion to melagatran is central to its design as an oral therapeutic. Studies focused on understanding its absorption, distribution, metabolism, excretion, and the efficiency of its conversion from the inactive prodrug to the active form.
ADME studies revealed that Ximelagatran is rapidly absorbed and converted to melagatran, which becomes the main compound found in plasma. nih.gov
Absorption: Following oral administration, Ximelagatran is well-absorbed. nih.govnih.gov This contrasts sharply with its active metabolite, melagatran, which has very low oral bioavailability, a key reason for the development of the prodrug. nih.gov
Distribution: Melagatran exhibits no significant protein binding in the plasma. mja.com.au
Metabolism: The primary metabolic pathway for Ximelagatran is its conversion to melagatran. mja.com.aunih.gov Melagatran itself is not significantly metabolized further. mja.com.au Importantly, this biotransformation process does not appear to involve major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions mediated by this system. nih.gov
Excretion: Melagatran is cleared predominantly through renal excretion, with approximately 80% of the compound excreted unchanged in the urine. mja.com.aunih.gov The elimination half-life of melagatran in healthy volunteers is approximately 3 hours. nih.gov
The development of Ximelagatran was a direct strategy to overcome the poor membrane permeability of melagatran. nih.gov Melagatran is a polar molecule, while Ximelagatran was designed to be significantly more lipophilic (reportedly 170 times more so) and is uncharged at intestinal pH, allowing it to better penetrate the gastrointestinal barrier. nih.gov
This design resulted in a predictable and reproducible oral bioavailability of approximately 20% (as measured by plasma concentrations of melagatran after oral Ximelagatran administration). nih.govnih.govnih.gov This level of bioavailability is considered sufficient for oral administration and shows low inter- and intra-subject variability. nih.govnih.gov Studies have also shown that its absorption is minimally affected by food. nih.govnih.gov
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Compound | Finding | Reference |
|---|---|---|---|
| Oral Bioavailability | Ximelagatran (as Melagatran) | ~20% | nih.govnih.govnih.gov |
| Time to Peak Plasma Conc. (Tmax) | Melagatran (post-Ximelagatran) | ~2 hours | nih.govnih.gov |
| Elimination Half-life (t1/2) | Melagatran | ~3 hours | nih.gov |
| Primary Route of Excretion | Melagatran | Renal (~80% unchanged) | mja.com.au |
| Plasma Protein Binding | Melagatran | Not significant | mja.com.au |
Ximelagatran is a double prodrug of melagatran, incorporating both an ethyl ester and an N-hydroxy-amidine (amidoxime) functional group. nih.gov Its conversion to the active amidine, melagatran, is a rapid, two-step process that occurs in vivo. nih.gov
The biotransformation proceeds via two intermediate mono-prodrugs:
Ethyl-melagatran: Formed by the reduction of the N-hydroxy group. nih.gov
N-hydroxy-melagatran: Formed by the hydrolysis of the ethyl ester group. nih.gov
Both of these intermediates are rapidly converted to the final active compound, melagatran. nih.gov In vitro studies using microsomal and mitochondrial preparations from human and pig tissues have shown that this conversion can occur in the liver, kidney, and intestinal membrane, with the highest enzymatic activity found in liver mitochondria. nih.govnih.gov The reduction of the amidoxime (B1450833) has been linked to an enzyme system involving cytochrome b₅ and NADH-cytochrome b₅ reductase, rather than major CYP450 isoenzymes. nih.gov
Pharmacodynamic (PD) Assessment
The preclinical pharmacodynamic assessment of this compound, also known as 4-amidinophenylacetic acid, has primarily focused on its interaction with a class of enzymes known as serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. The pharmacodynamic effects of this compound are characterized by its competitive inhibition of several key serine proteases.
Detailed Research Findings
Research into the structure-activity relationships of benzamidine (B55565) derivatives has revealed that the amidino group is crucial for their inhibitory activity against serine proteases. These compounds act as competitive inhibitors, binding to the active site of the enzymes and preventing the binding of their natural substrates.
Studies have demonstrated that 4-amidinophenylacetic acid exhibits inhibitory effects on several important serine proteases, including trypsin, plasmin, and thrombin. The inhibitory constants (Ki-values) quantify the potency of an inhibitor; a lower Ki-value indicates a stronger inhibition. The research by Markwardt and colleagues in 1968 provided specific Ki-values for 4-amidinophenylacetic acid against these enzymes, highlighting its differential affinity for them.
The inhibition of these enzymes by 4-amidinophenylacetic acid suggests its potential to modulate biological processes governed by them. For instance, the inhibition of thrombin, a key enzyme in the coagulation cascade, indicates a potential anticoagulant effect. Similarly, the inhibition of plasmin, the primary enzyme responsible for the breakdown of fibrin (B1330869) clots, suggests a potential to influence fibrinolysis. The inhibition of trypsin, a digestive enzyme, is also a characteristic feature of benzamidine-based inhibitors.
The acidic side chain of 4-amidinophenylacetic acid influences its binding affinity and selectivity towards different serine proteases compared to other benzamidine derivatives. These findings underscore the importance of the chemical structure in determining the pharmacodynamic profile of this class of compounds.
| Enzyme | Inhibitor | Ki-value (mol/L) | Type of Inhibition |
| Trypsin | 4-Amidinophenylacetic acid | 1.8 x 10-4 | Competitive |
| Plasmin | 4-Amidinophenylacetic acid | 8.5 x 10-5 | Competitive |
| Thrombin | 4-Amidinophenylacetic acid | 1.3 x 10-3 | Competitive |
Analytical Methodologies for Research
Quantitative Analysis of 2-(4-carbamimidoylphenyl)acetic Acid in Biological Matrices
The accurate quantification of "this compound" in complex biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed and validated for this purpose, with liquid chromatography-mass spectrometry and high-performance liquid chromatography being the most prominent.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of small molecules in biological matrices due to its high selectivity, sensitivity, and robustness. bioanalysis-zone.comresearchgate.net This technique has been successfully applied to the analysis of "this compound" and its prodrug, ximelogatran. nih.gov
A validated LC-MS/MS method for the simultaneous determination of ximelogatran and its metabolites, including the active form melagatran (B23205), which is closely related to "this compound," has been established. nih.gov The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Solid-phase extraction (SPE) is a common method for isolating the analytes from plasma. nih.gov For instance, using an octylsilica SPE column can yield high recovery rates—over 90% for melagatran. nih.gov An alternative and simpler approach for sample preparation is protein precipitation with acetonitrile (B52724), which is effective for small plasma volumes. nih.gov
Chromatographic Separation: A C18 analytical column is typically used for the chromatographic separation of the analytes. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) with formic acid to ensure good peak shape and resolution. nih.gov
Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). nih.gov This allows for high selectivity and sensitivity, with a limit of quantification (LOQ) reported to be as low as 10 nmol/L for melagatran in human plasma. nih.gov The precision of such methods is generally high, with a relative standard deviation of less than 5% for concentrations above 100 nmol/L. nih.gov
Table 1: Example of LC-MS/MS Parameters for Analysis of a Related Compound (Melagatran) in Human Plasma
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (Octylsilica) nih.gov |
| LC Column | C18 nih.gov |
| Mobile Phase | Acetonitrile-4 mmol/l ammonium acetate (35:65, v/v) with 0.1% formic acid nih.gov |
| Flow Rate | 0.75 ml/min nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |
| Detection | Selected Reaction Monitoring (SRM) nih.gov |
| Limit of Quantification | 10 nmol/L nih.gov |
| Recovery | >90% nih.gov |
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is another widely used technique for the quantification of "this compound" and related compounds in biological samples. nih.govjchr.org While generally less sensitive than LC-MS/MS, HPLC methods can be robust, accurate, and suitable for various research applications. jchr.org
A reversed-phase HPLC method can be developed for the simultaneous quantification of a parent drug and its carboxylic acid metabolite. nih.gov
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a straightforward and effective method for preparing plasma samples for HPLC analysis. nih.gov
Chromatographic Conditions: Separation is typically achieved on a C18 column with a gradient elution. nih.gov The mobile phase often consists of an acidic buffer (e.g., phosphoric acid buffer) and a mixture of organic solvents like acetonitrile and methanol (B129727). nih.govbiocompare.com The acidic mobile phase helps to obtain sharper peaks for acidic analytes. biocompare.com
Detection: Detection is commonly carried out using a PDA detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov For compounds with aromatic rings and carboxylic acid groups, this is often in the UV range. nih.gov
Method Validation: Validated HPLC methods demonstrate good linearity over a defined concentration range, with high precision and accuracy. nih.govjchr.org For instance, the accuracy, measured as recovery, can be in the range of 94-98% for a carboxylic acid metabolite. nih.gov
Table 2: Example of RP-HPLC Parameters for Quantification of a Carboxylic Acid Metabolite in Human Plasma
| Parameter | Condition |
|---|---|
| Sample Preparation | Acetonitrile Protein Precipitation nih.gov |
| LC Column | BDS Hypersil C18 (250 × 4.6 mm; 5 μm) nih.gov |
| Mobile Phase | Gradient of 10 mM phosphoric acid buffer (pH 2.6), acetonitrile, and methanol nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Detection | PDA at 220 nm nih.gov |
| Linearity Range | 0.01-4 μg·mL⁻¹ nih.gov |
| Accuracy (Recovery) | 94-98% nih.gov |
The structural characterization of "this compound" relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹ due to hydrogen bonding. libretexts.org Another key feature is the strong carbonyl (C=O) stretching absorption, which appears around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most distinctive signal in the ¹H NMR spectrum of a carboxylic acid is the acidic proton of the -OH group, which is highly deshielded and appears far downfield in the 10-12 ppm region, often as a broad singlet. libretexts.org The protons on the carbon adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org The protons on the phenyl ring would appear in the aromatic region, with their chemical shifts and splitting patterns determined by the substitution pattern.
¹³C NMR: The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 160-180 ppm range. libretexts.org
UV-Vis Spectroscopy: Carboxylic acids absorb UV radiation in the range of 200-220 nm. uark.edu The presence of a phenyl ring in "this compound" would likely result in additional absorption bands. The wavelength of maximum absorbance (λmax) can be influenced by the pH of the solution. uark.edu
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. rsc.org
Table 3: Expected Spectroscopic Features for this compound
| Technique | Feature | Expected Range/Value |
|---|---|---|
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) libretexts.org |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ libretexts.org | |
| ¹H NMR | Carboxyl Proton (-COOH) | 10-12 ppm (broad singlet) libretexts.org |
| Methylene (B1212753) Protons (-CH₂-) | 2-3 ppm libretexts.org | |
| Aromatic Protons | ~7-8 ppm | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 160-180 ppm libretexts.org |
| UV-Vis | π → π* Transition | ~200-220 nm uark.edu |
Methods for Metabolite Identification and Profiling
Metabolite identification and profiling are essential to understand the biotransformation of a compound and to identify potentially active or toxic metabolites. mdpi.com The process typically involves the administration of the parent drug, collection of biological samples over time, and analysis using advanced analytical techniques.
The metabolic profiling of ximelogatran, a prodrug of the related compound melagatran, has been studied, revealing several intermediate metabolites. nih.gov Analytical methods for identifying metabolites often employ LC-MS/MS due to its ability to separate complex mixtures and provide structural information from the mass spectra. nih.govnih.gov
Metabolic profiling studies can reveal the primary pathways of biotransformation, such as N-demethylation, hydroxylation, and reduction. mdpi.com For "this compound", which is an active metabolite itself, further metabolism could involve conjugation reactions.
The general approach to metabolite profiling includes:
Sample Collection: Collection of biological matrices like plasma, urine, and feces at various time points after administration of the compound.
Sample Preparation: Extraction of the metabolites from the biological matrix, often using techniques like SPE or liquid-liquid extraction.
LC-MS/MS Analysis: Separation of the parent compound and its metabolites using HPLC, followed by detection and structural elucidation using tandem mass spectrometry.
Data Analysis: Comparison of the metabolic profiles from treated and control groups to identify drug-related metabolites. researchgate.net
Metabolic profiling can be targeted, focusing on the quantification of specific, known metabolites, or untargeted (metabolomics), aiming to identify as many metabolites as possible to understand the broader metabolic impact of the compound. researchgate.netnih.gov
Stability Studies of the Compound in Various Research Conditions
Assessing the stability of "this compound" in different conditions is critical for ensuring the accuracy of analytical measurements and for understanding its shelf-life in research formulations. Stability studies typically evaluate the impact of temperature, pH, light, and the biological matrix itself on the degradation of the compound. nih.gov
Key stability tests for a compound in a biological matrix include:
Freeze-Thaw Stability: This test assesses the stability of the analyte after repeated freezing and thawing cycles, which often occur during sample handling and storage.
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample preparation time. researchgate.net
Long-Term Stability: This test determines if the analyte is stable when stored frozen for an extended period.
Stock Solution Stability: The stability of the analyte in the solvent used to prepare stock solutions is also assessed at different temperatures.
These stability assessments are a crucial component of bioanalytical method validation as outlined by regulatory guidelines. researchgate.net The results are typically expressed as the percentage of the initial concentration remaining after a certain period under specific conditions. A compound is generally considered stable if the degradation is within an acceptable limit, often less than 15%.
Toxicological Research and Safety Assessment
In Vivo Toxicological Evaluation of 2-(4-carbamimidoylphenyl)acetic Acid Derivatives
No dedicated in vivo toxicological studies on this compound or its direct derivatives were identified in the public record. While general hazard information is available for some related structures, this does not substitute for specific in vivo evaluation.
Assessment of Organ-Specific Toxicity
There is no available data from in vivo studies to assess the potential for this compound or its derivatives to induce toxicity in specific organs. Research on other acetic acid derivatives has indicated potential for effects on the liver and kidneys, but these findings cannot be directly extrapolated to the target compound.
Investigations into Genotoxicity and Mutagenicity
A critical aspect of safety assessment, the potential for a compound to cause genetic damage, remains unevaluated for this compound. No studies assessing the genotoxic or mutagenic potential of this compound through standard assays, such as the Ames test or in vivo micronucleus assays, were found.
Mechanisms of Toxicity
Without primary toxicological data, any discussion on the mechanisms of toxicity for this compound would be purely speculative. Understanding how a compound may exert toxic effects at a cellular or molecular level is contingent on initial findings from in vitro and in vivo toxicity studies, which are currently lacking.
Safety Pharmacology Studies
Safety pharmacology studies are crucial for identifying potential adverse effects on major physiological systems. There are no publicly available safety pharmacology studies that have investigated the effects of this compound on the cardiovascular, respiratory, or central nervous systems.
Future Research Directions and Therapeutic Potential
Exploration of Novel Therapeutic Indications for 2-(4-carbamimidoylphenyl)acetic Acid Derivatives
The therapeutic landscape for derivatives of this compound is ripe for exploration, extending beyond the established roles of benzamidine-containing compounds. The structural similarity to recently investigated antimicrobial agents suggests a number of promising new indications.
One of the most immediate and promising applications is in the treatment of complex polymicrobial diseases, such as periodontitis. nih.gov Recent research has focused on novel benzamidine (B55565) analogues, specifically those derived from 2-(4-carbamimidoylphenoxy)acetohydrazide, which shares a core structure with this compound. nih.govresearchgate.net These novel imino bases of benzamidine have demonstrated significant antimicrobial activity against a range of pathogens that trigger periodontitis, including both Gram-positive and Gram-negative bacteria like Porphyromonas gingivalis, E. coli, S. aureus, S. epidermidis, and P. aeruginosa. nih.govresearchgate.net The ability of these compounds to inhibit the growth of such a broad spectrum of bacteria could be leveraged to address other difficult-to-treat infections. nih.gov
Beyond periodontitis, the general class of benzamidines and their imine derivatives have been a subject of interest for their broader antimicrobial and antifungal activities. nih.govnih.gov This opens the door to investigating derivatives of this compound for applications in treating various bacterial and fungal infections. The core benzamidine structure is a known inhibitor of serine proteases, a class of enzymes crucial for the survival and virulence of many pathogens. wikipedia.orgnih.gov
Furthermore, the versatility of the benzamidine scaffold has been demonstrated in the development of drugs for a range of other conditions. For example, the benzamidine moiety is a key feature in the anticoagulant drug dabigatran. wikipedia.org This highlights the potential for derivatives of this compound to be explored as modulators of the coagulation cascade. Additionally, multivalent benzamidine derivatives have been studied for their potent inhibition of plasmin, a key enzyme in fibrinolysis, suggesting potential applications in managing bleeding disorders associated with hyperfibrinolysis. nih.gov The structural features of this compound could serve as a starting point for designing novel inhibitors in these areas.
Design and Synthesis of Next-Generation Analogues
The design and synthesis of next-generation analogues of this compound are pivotal for enhancing therapeutic efficacy, improving pharmacokinetic properties, and tailoring activity towards specific biological targets. The core structure allows for systematic modifications at several key positions.
A primary strategy involves the derivatization of the acetic acid group. For instance, the synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide from the corresponding ethyl acetate (B1210297) derivative creates a versatile intermediate. nih.govresearchgate.net This acetohydrazide can then be reacted with a variety of aromatic aldehydes in the presence of a catalyst like glacial acetic acid to form a series of novel imino bases (Schiff bases). nih.govresearchgate.net This approach allows for the introduction of diverse substituents, which can significantly influence the biological activity of the resulting compounds.
Another avenue for creating next-generation analogues is through the incorporation of various heterocyclic moieties, which are known to enhance biological potential. nih.gov For example, benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and shown to possess antifungal properties. nih.gov The synthesis of such compounds often involves multi-step processes, including the creation of azide (B81097) and alkyne intermediates, followed by a cycloaddition reaction to form the triazole ring. nih.gov This strategy could be adapted to the this compound backbone to generate a library of novel compounds for biological screening.
The linker connecting the benzamidine ring to other functional groups is also a critical element in the design of new analogues. Studies on multivalent benzamidine inhibitors have shown that both the length and rigidity of the linker can significantly impact the inhibitory potency. nih.gov Shorter linker lengths can increase the effective local concentration of the inhibitor and minimize entropic penalties upon binding, leading to stronger inhibition. nih.gov Therefore, future research could focus on synthesizing analogues of this compound with varying linker characteristics to optimize their interaction with target enzymes.
The general synthetic route for creating derivatives often starts with a protected form of the benzamidine precursor, such as 4-cyanophenylacetic acid, which can be modified before converting the nitrile group to the final carbamimidoyl group. This allows for a wide range of chemical transformations to be performed on the acetic acid side chain and the phenyl ring without interfering with the reactive amidine group.
Advanced Preclinical and Translational Research
The progression of promising this compound derivatives from laboratory curiosities to potential clinical candidates hinges on a robust program of advanced preclinical and translational research. This phase is essential for establishing the safety and efficacy profile of new analogues before they can be considered for human trials.
A critical component of preclinical research is the in-depth evaluation of the biological activity of the synthesized compounds. For antimicrobial candidates, this involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of relevant pathogens. nih.govnih.gov For example, novel imino bases of benzamidine have been tested against periodontal pathogens, with MIC values ranging from 31.25 to 125 µg/mL. nih.govresearchgate.net Such studies provide a quantitative measure of the compounds' potency and are crucial for selecting the most promising candidates for further development.
In addition to efficacy studies, a thorough assessment of the cytotoxicity of new analogues is paramount. This is typically conducted using in vitro assays with human cell lines, such as Human Embryonic Kidney 293 (HEK 293) cells. nih.govmonash.edu The goal is to identify compounds that exhibit high potency against the target pathogens while having minimal toxic effects on human cells. For instance, some novel benzamidine analogues have been shown to exhibit weak cytotoxicity, indicating a favorable preliminary safety profile. nih.govresearchgate.net The data generated from these in vitro studies can serve as essential preclinical data to support the initiation of clinical trials. nih.gov
Translational research for these compounds would also involve establishing their mechanism of action. For antimicrobial derivatives, this could include studies to determine if they act by inhibiting essential enzymes, disrupting cell membranes, or other mechanisms. For analogues designed as enzyme inhibitors, detailed kinetic studies are necessary to characterize their mode of inhibition (e.g., competitive, non-competitive) and their selectivity for the target enzyme over other related enzymes. scilit.com
Furthermore, preclinical development will require in vivo studies in appropriate animal models to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and efficacy of the lead compounds. For example, analogues targeting periodontitis could be tested in animal models of the disease to assess their ability to reduce bacterial load and inflammation. The successful outcome of these preclinical and translational studies is the ultimate determinant of whether a novel derivative of this compound can advance to clinical evaluation and, eventually, commercialization. nih.gov
Q & A
Q. What are the standard methods for synthesizing 2-(4-carbamimidoylphenyl)acetic acid and ensuring product purity?
Synthesis typically involves regioselective bromination of precursor molecules in acetic acid, followed by condensation reactions. For example, bromination using bromine in acetic acid under controlled conditions is a validated approach for analogous phenylacetic acid derivatives . Purification is achieved via recrystallization, with purity confirmed by ¹H/¹³C NMR (to verify functional groups) and mass spectrometry (to confirm molecular weight). Solvent selection (e.g., ethanol/water mixtures) and slow evaporation are critical for high-yield crystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity and functional groups.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography for definitive structural elucidation. Software suites like SHELXL (for refinement) and WinGX (for data processing) are used to analyze hydrogen bonding networks and molecular packing .
Q. What biological screening strategies are employed to evaluate the therapeutic potential of this compound analogs?
Standard assays include:
- Enzyme inhibition studies (e.g., thrombin inhibition for anticoagulant activity).
- Cell-based viability assays (e.g., MTT for anticancer activity). Structural analogs like dabigatran (containing a carbamimidoylphenyl group) are evaluated using clotting time assays and crystallography of enzyme complexes .
Advanced Research Questions
Q. How should researchers address discrepancies between solution-phase spectroscopic data and solid-state crystallographic results for derivatives of this compound?
Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus fixed conformations in crystals. To resolve these:
- Use variable-temperature NMR to study solution dynamics.
- Perform density functional theory (DFT) calculations to compare energy-minimized structures with crystallographic data.
- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy .
Q. What experimental approaches are recommended for analyzing hydrogen bonding patterns and supramolecular assembly in this compound crystals?
- Single-crystal X-ray diffraction with refinement via SHELXL and data processing using WinGX .
- Analyze hydrogen-bonding motifs (e.g., R₂²(8) patterns) using visualization tools like Mercury.
- Interpret anisotropic displacement parameters via ORTEP thermal ellipsoid plots .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize pharmacological properties of this compound derivatives?
- Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups).
- Conduct multivariate statistical analysis to correlate structural descriptors (e.g., Hammett σ values) with bioactivity.
- Use molecular docking to predict binding modes with target proteins (e.g., thrombin for anticoagulant analogs) .
Q. What computational methods synergize with experimental data to predict the reactivity and stability of this compound?
- Density functional theory (DFT) for reaction pathway prediction (e.g., acid-catalyzed hydrolysis).
- Molecular dynamics (MD) simulations to assess solvent interactions.
- Validate with experimental kinetic studies (e.g., HPLC monitoring) and UV-Vis stability assays .
Methodological Notes
- Crystallization Protocol Design : Optimize solvent mixtures (e.g., ethanol/water), control cooling rates, and ensure slow evaporation. Pre-purify via column chromatography to remove impurities .
- Data Contradiction Resolution : Cross-reference spectroscopic, crystallographic, and computational data to reconcile differences between solution and solid-state behaviors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
